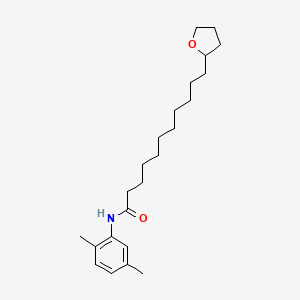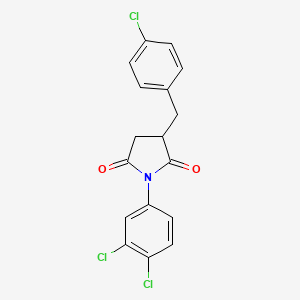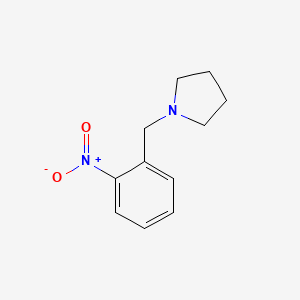
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide, also known as DMFU, is an organic compound that belongs to the class of fatty acid amides. It has been shown to have various biological properties and has been the subject of numerous scientific studies.
Mechanism of Action
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α by N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide leads to the upregulation of anti-inflammatory and antioxidant genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide is also relatively non-toxic and has been shown to have low levels of toxicity in animal studies. However, N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are a number of future directions for research on N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. Another potential direction is the investigation of its effects on lipid metabolism and its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide and to identify potential drug targets for its therapeutic use.
Synthesis Methods
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide can be synthesized through a multi-step reaction process involving the reaction of 2,5-dimethylphenylamine with 11-bromo-1-undecanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the formation of the amide bond between the resulting alcohol and tetrahydrofuran-2-carboxylic acid.
Scientific Research Applications
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-19-15-16-20(2)22(18-19)24-23(25)14-10-8-6-4-3-5-7-9-12-21-13-11-17-26-21/h15-16,18,21H,3-14,17H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPLPKWLWRRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCCCCCCCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4943165.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943224.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2-phenylethyl)-2-furamide](/img/structure/B4943234.png)